molecular formula C22H22N2O3S B2585067 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-28-5

1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2585067
CAS No.: 899911-28-5
M. Wt: 394.49
InChI Key: YWVLILDRTCBKMK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which is known to enhance biological activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
  • 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Uniqueness

1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its specific substitution pattern on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially its ability to cross biological membranes .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-17-11-10-16(14-18(17)27-2)20(25)24-21(28)19(15-8-4-3-5-9-15)23-22(24)12-6-7-13-22/h3-5,8-11,14H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVLILDRTCBKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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